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Compound of Interest

Compound Name: 6-Methoxyflavanone

Cat. No.: B191839 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed 1H and 13C Nuclear Magnetic Resonance (NMR) data for the

compound 6-Methoxyflavanone. It includes tabulated chemical shifts and coupling constants,

a comprehensive experimental protocol for data acquisition, and a diagram illustrating a key

signaling pathway associated with this molecule. This information is intended to support

research and development activities involving 6-methoxyflavanone, particularly in the fields of

medicinal chemistry and pharmacology.

Introduction
6-Methoxyflavanone is a flavonoid, a class of natural products known for a wide range of

biological activities. Specifically, 6-methoxyflavanone has been identified as an antagonist of

the human bitter taste receptor hTAS2R39. This property makes it a compound of interest for

applications in food science, to mask bitterness, and in pharmacology, for modulating cellular

pathways initiated by bitter taste receptors. Accurate and detailed analytical data, such as that

provided by NMR spectroscopy, are crucial for the unambiguous identification and

characterization of this molecule in various experimental settings.

NMR Data Presentation
The following tables summarize the assigned 1H and 13C NMR data for 6-Methoxyflavanone,

acquired in deuterated chloroform (CDCl₃).
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Table 1: 1H NMR Data for 6-Methoxyflavanone (in CDCl₃)

Atom Number
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H-2 5.43 dd 12.9, 3.1 1H

H-3a 3.07 dd 17.1, 12.9 1H

H-3b 2.86 dd 17.1, 3.1 1H

H-5 7.87 d 8.8 1H

H-7 7.07 dd 8.8, 2.9 1H

H-8 7.30 d 2.9 1H

H-2', H-6' 7.49 - 7.45 m - 2H

H-3', H-4', H-5' 7.42 - 7.37 m - 3H

6-OCH₃ 3.84 s - 3H

Table 2: 13C NMR Data for 6-Methoxyflavanone (in CDCl₃)
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Atom Number Chemical Shift (δ, ppm)

C-2 79.4

C-3 44.7

C-4 191.9

C-5 121.7

C-6 156.4

C-7 117.9

C-8 107.8

C-4a 119.4

C-8a 162.7

C-1' 138.6

C-2', C-6' 126.2

C-3', C-5' 128.8

C-4' 128.9

6-OCH₃ 55.8

Experimental Protocols
NMR Sample Preparation

Sample Purity: Ensure the 6-methoxyflavanone sample is of high purity (>95%), as

impurities can complicate spectral interpretation.

Solvent Selection: Use a high-quality deuterated solvent, typically deuterated chloroform

(CDCl₃), for optimal dissolution and minimal solvent interference.

Concentration: Dissolve approximately 5-10 mg of 6-methoxyflavanone in 0.6-0.7 mL of

CDCl₃ in a clean, dry 5 mm NMR tube.
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Internal Standard: Tetramethylsilane (TMS) is generally used as an internal standard for

chemical shift referencing (δ = 0.00 ppm). If TMS is not compatible with the sample, the

residual solvent peak of CDCl₃ can be used for calibration (δ = 7.26 ppm for ¹H NMR and δ =

77.16 ppm for ¹³C NMR).

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If

necessary, gently warm the sample or use a vortex mixer.

NMR Data Acquisition
The following parameters are provided as a general guideline for acquiring NMR spectra on a

standard 400 MHz spectrometer. Instrument-specific parameters may require optimization.

1H NMR Spectroscopy:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Spectral Width: 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay (d1): 1-2 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Temperature: 298 K (25 °C).

13C NMR Spectroscopy:

Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker

instruments) to simplify the spectrum to single lines for each carbon.

Spectral Width: 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay (d1): 2 seconds.
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Number of Scans: 1024-4096 or more, as the ¹³C nucleus is inherently less sensitive than

¹H.

Temperature: 298 K (25 °C).

Data Processing:

Fourier Transformation: Apply an exponential window function to the Free Induction Decay

(FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline

correction to ensure accurate integration and peak picking.

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent

peak.

Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals

to determine the relative number of protons.

Mandatory Visualization
The following diagram illustrates the antagonistic effect of 6-methoxyflavanone on the

hTAS2R39 bitter taste receptor signaling pathway.
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Caption: Antagonistic action of 6-Methoxyflavanone on the hTAS2R39 signaling pathway.
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To cite this document: BenchChem. [Application Notes and Protocols: 1H and 13C NMR
Data for 6-Methoxyflavanone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b191839#1h-and-13c-nmr-data-for-6-
methoxyflavanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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